2-(Piperidin-1-yl)pyrimidine-4,6-diamine
Overview
Description
2-(Piperidin-1-yl)pyrimidine-4,6-diamine is a heterocyclic organic compound that features a piperidine ring attached to a pyrimidine ring. This compound is known for its significant role in various pharmaceutical applications, particularly as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyrimidine-4,6-diamine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with piperidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of monoperphthalic acid magnesium salt to oxidize 6-chloro-2,4-diaminopyrimidine, followed by reaction with piperidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .
Scientific Research Applications
2-(Piperidin-1-yl)pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil): This compound is structurally similar and is used as an impurity reference standard in pharmaceutical testing.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another related compound with significant biological activity, particularly as an inhibitor of protein kinases.
Uniqueness
2-(Piperidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules further highlights its importance in scientific research and industrial applications.
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidine-4,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLTXDXQQGXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586492 | |
Record name | 2-(Piperidin-1-yl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24867-30-9 | |
Record name | 2-(Piperidin-1-yl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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